molecular formula C16H14F2N2O3 B2707248 N-(2,6-difluorophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 1903795-06-1

N-(2,6-difluorophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No. B2707248
CAS RN: 1903795-06-1
M. Wt: 320.296
InChI Key: SQPLFCNZVZMPGZ-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, also known as DFN-15, is a novel small molecule drug that has been developed for the treatment of various diseases. This compound has shown promising results in preclinical studies, making it a potential candidate for further clinical development.

Scientific Research Applications

Supramolecular Chemistry

N-(2,6-difluorophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, as part of isonicotinamide derivatives, has been explored in the field of supramolecular chemistry. Isonicotinamide has been effectively used as a supramolecular reagent in synthesizing various copper(II) complexes, demonstrating its versatility in creating inorganic-organic hybrid materials with consistent supramolecular motifs (Aakeröy et al., 2003).

Radiopharmaceuticals

In the domain of radiopharmaceuticals, compounds related to N-(2,6-difluorophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide have been developed for imaging purposes. For instance, the synthesis of a thiol-specific prosthetic agent, [18F]FNEM, demonstrates the potential for creating targeted imaging agents for diseases like insulinoma (Yue et al., 2014).

Molecular Magnetic Materials

The compound has relevance in the study of molecular magnetic materials. For example, a diarylethene with two nitronyl nitroxides was synthesized to control intramolecular magnetic interaction through photoirradiation, highlighting the potential of such compounds in developing photoresponsive materials (Matsuda & Irie, 2000).

Co-crystal Engineering

Isonicotinamide derivatives have also been used in co-crystal engineering. Studies have shown that isonicotinamide can co-crystallize with various carboxylic acids to form structures with high Z′ values and polymorphism, offering insights into the co-crystal space and the hydrogen bonding capabilities of these compounds (Lemmerer & Fernandes, 2012).

Electrochemical Applications

N-Oxyl compounds, including isonicotinamide derivatives, are utilized as catalysts for selective oxidation of organic molecules. They have been extensively used under electrochemical conditions, demonstrating their role in a range of electrosynthetic reactions (Nutting et al., 2018).

AMPA Receptor Potentiators

Compounds structurally similar to N-(2,6-difluorophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide have been explored for their potential as AMPA receptor potentiators, with applications in treating cognitive deficits in schizophrenia (Shaffer et al., 2015).

properties

IUPAC Name

N-(2,6-difluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O3/c17-12-2-1-3-13(18)15(12)20-16(21)10-4-6-19-14(8-10)23-11-5-7-22-9-11/h1-4,6,8,11H,5,7,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPLFCNZVZMPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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